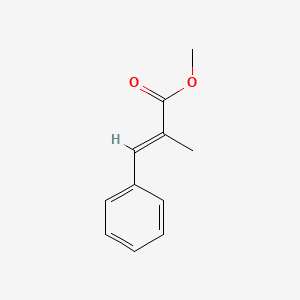

methyl (Z)-2-methyl-3-phenylprop-2-enoate

Beschreibung

Eigenschaften

CAS-Nummer |

25692-59-5 |

|---|---|

Molekularformel |

C11H12O2 |

Molekulargewicht |

176.21 g/mol |

IUPAC-Name |

methyl (Z)-2-methyl-3-phenylprop-2-enoate |

InChI |

InChI=1S/C11H12O2/c1-9(11(12)13-2)8-10-6-4-3-5-7-10/h3-8H,1-2H3/b9-8- |

InChI-Schlüssel |

QILOUBBQVGUFNG-HJWRWDBZSA-N |

Isomerische SMILES |

C/C(=C/C1=CC=CC=C1)/C(=O)OC |

Kanonische SMILES |

CC(=CC1=CC=CC=C1)C(=O)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Physicochemical Profiling and Stereoselective Synthesis of Methyl (Z)-2-methyl-3-phenylprop-2-enoate

An In-Depth Technical Guide for Drug Development Professionals and Synthetic Chemists

As a Senior Application Scientist, I frequently encounter the challenge of controlling stereochemistry in the assembly of complex active pharmaceutical ingredients (APIs). The compound methyl (Z)-2-methyl-3-phenylprop-2-enoate (also known as methyl (Z)-

This whitepaper synthesizes the physicochemical profiling, stereochemical dynamics, and field-proven synthetic protocols required to isolate and utilize the Z-isomer of this highly versatile

Physicochemical and Thermodynamic Profiling

Before deploying any molecule in a synthetic pipeline or drug discovery program, a rigorous understanding of its physicochemical properties is mandatory. The properties of methyl (Z)-2-methyl-3-phenylprop-2-enoate dictate its behavior in solvation, partition, and downstream biological assays[1].

Quantitative Data Summary

| Property | Value | Scientific Implication |

| Molecular Formula | C₁₁H₁₂O₂ | Base scaffold for functionalized cinnamates. |

| Molecular Weight | 176.215 g/mol | Low molecular weight; excellent fragment for fragment-based drug discovery (FBDD). |

| Boiling Point | 262.6 °C (at 760 mmHg) | Indicates strong intermolecular dipole-dipole interactions from the ester moiety[1]. |

| Density | 1.057 g/cm³ | Slightly denser than water; relevant for biphasic extraction protocols[1]. |

| LogP / XLogP3 | 2.26 / 2.6 | Optimal lipophilicity for membrane permeability, strictly adhering to Lipinski’s Rule of 5[1]. |

| Topological Polar Surface Area (PSA) | 26.30 Ų | Highly favorable for blood-brain barrier (BBB) penetration if used as a neuro-active scaffold[1]. |

| Hydrogen Bond Donors / Acceptors | 0 / 2 | Lacks protic hydrogens; acts solely as an H-bond acceptor via the carbonyl and methoxy oxygens[1]. |

| Rotatable Bonds | 3 | Provides sufficient conformational flexibility to adapt to enzymatic binding pockets[1]. |

Causality Insight: The LogP of 2.26 combined with a PSA of 26.30 Ų makes this compound an ideal lipophilic core for drug design. For instance, derivatives of this scaffold have been successfully designed as competitive inhibitors for zinc proteases like carboxypeptidase A, where the spatial arrangement of the phenyl ring and ester is critical for coordinating the active site[2].

Stereochemical Dynamics: The E vs. Z Conundrum

In standard olefination reactions (such as the classic Wittig reaction), the synthesis of

However, synthesizing the (Z)-isomer requires forcing the reaction through a higher-energy kinetic pathway. In the Z-configuration, the highest priority groups on the alkene (the -COOMe group on C2 and the -Phenyl group on C3) are cis to each other. This steric congestion makes the Z-isomer thermodynamically less stable, mandating highly specialized synthetic conditions to prevent post-olefination isomerization.

Mechanistic Pathway: Z-Selective Olefination

To achieve strict Z-selectivity, we abandon the standard Wittig or Horner-Wadsworth-Emmons (HWE) conditions and employ the Still-Gennari modification . By utilizing a phosphonate with electron-withdrawing bis(2,2,2-trifluoroethyl) groups, we accelerate the elimination of the oxaphosphetane intermediate. This rapid elimination traps the kinetically favored cis-oxaphosphetane before it can equilibrate to the more stable trans-oxaphosphetane, yielding the Z-alkene.

Caption: Mechanistic divergence in Still-Gennari olefination kinetically trapping the Z-isomer.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every step includes a specific rationale, and the final analytical step confirms the stereochemistry without ambiguity.

Step-by-Step Synthesis of Methyl (Z)-2-methyl-3-phenylprop-2-enoate

Reagents Required:

-

Benzaldehyde (purified via distillation prior to use).

-

Methyl 2-(bis(2,2,2-trifluoroethyl)phosphoryl)propanoate (Still-Gennari reagent).

-

Potassium hexamethyldisilazide (KHMDS, 0.5 M in toluene).

-

18-Crown-6 (acts to sequester K⁺, preventing it from coordinating the oxaphosphetane and slowing elimination).

-

Anhydrous Tetrahydrofuran (THF).

Protocol:

-

System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry argon. Add 18-crown-6 (1.2 eq) and the Still-Gennari phosphonate (1.1 eq) in anhydrous THF.

-

Kinetic Deprotonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to suppress thermodynamic equilibration. Dropwise add KHMDS (1.15 eq). Stir for 30 minutes to ensure complete ylide formation.

-

Electrophile Addition: Slowly add benzaldehyde (1.0 eq) dropwise. Maintain the temperature at -78 °C for 2 hours.

-

Reaction Quench: Quench the reaction cold by adding saturated aqueous NH₄Cl. Causality: Quenching at -78 °C destroys any unreacted ylide before the solution warms, preventing late-stage formation of the E-isomer.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).

-

Self-Validation via NMR: Submit the purified product for ¹H-NMR and NOESY analysis.

-

Validation Logic: In the Z-isomer, the vinylic proton is cis to the

-methyl group. A strong NOE (Nuclear Overhauser Effect) cross-peak between the vinylic proton (

-

Caption: Self-validating experimental workflow for Z-selective synthesis and isolation.

Downstream Applications in Drug Development

The synthesis of methyl 2-methyl-3-phenylacrylate derivatives is not merely an academic exercise; it is a critical stepping stone in modern pharmacology and materials science.

-

Chiral Sulfides and Desulfurative Fluorination: The

-unsaturated system of this ester serves as an excellent Michael acceptor. It has been utilized in the synthesis of chiral sulfides, where the electron-withdrawing ester group ensures highly effective nucleophilic addition at the -

Zinc Protease Inhibitors: The structural geometry of the Z-isomer provides a rigid backbone that has been exploited in the design of competitive inhibitors for carboxypeptidase A. By utilizing the spatial orientation of the molecule, researchers have successfully appended imidazole rings as effective zinc-coordinating ligands, achieving highly potent inhibition profiles (

values in the sub-micromolar range)[2].

By mastering the stereoselective synthesis and understanding the physicochemical boundaries of methyl (Z)-2-methyl-3-phenylprop-2-enoate, synthetic chemists can reliably deploy this scaffold in the most demanding drug discovery campaigns.

References

-

LookChem Database. "methyl (Z)-2-methyl-3-phenylprop-2-enoate - Chemical Properties and Safety Information." LookChem. Available at: [Link]

-

Alma Mater Studiorum – University of Bologna. "Synthetic route for F labeled triazole-modified oligonucleotides through a new late-stage desulfurative fluorination methodology." UNIBO Institutional Repository. Available at: [Link]

-

Molaid Chemical Database. "methyl (Z)-2-methyl-3-phenylprop-2-enoate | 21370-57-0 - Synthesis and Application in Carboxypeptidase A Inhibitors." Molaid. Available at: [Link]

- O'Brien, C. J., et al. "Catalytic Wittig and Mitsunobu Reactions." US Patent Application US20120029211A1. Google Patents.

-

Longwitz, L., et al. "Phosphetane Oxides as Redox Cycling Catalysts in the Catalytic Wittig Reaction at Room Temperature." Amazon S3 Hosted Supplementary Information. Available at: [Link]

Sources

Technical Monograph: Methyl α-Methylcinnamate (CAS 25692-59-5)

The following technical guide provides an in-depth analysis of Methyl α-methylcinnamate (CAS 25692-59-5), structured for researchers and drug development professionals.

Chemical Class: Cinnamate Ester | Role: Pharmaceutical Intermediate & Fragrance Ingredient[1]

Executive Summary

Methyl α-methylcinnamate (Methyl 2-methyl-3-phenylacrylate) is a functionalized ester derivative of cinnamic acid.[1] Characterized by its conjugated π-system and α-methyl substitution, it serves as a critical building block in organic synthesis, particularly for creating complex pharmaceutical scaffolds and high-value fragrance compounds.[1] Its structural rigidity and Michael acceptor properties make it a versatile substrate for cycloadditions and nucleophilic attacks.

Chemical Identity & Structural Analysis

The compound features a phenyl ring conjugated with an α,β-unsaturated ester.[1] The presence of the methyl group at the alpha position introduces steric constraints that influence the stereoselectivity of subsequent reactions, distinguishing it from the non-methylated methyl cinnamate.[1]

Table 1: Chemical Identification Data

| Property | Specification |

| CAS Number | 25692-59-5 |

| IUPAC Name | Methyl 2-methyl-3-phenylprop-2-enoate |

| Common Synonyms | Methyl α-methylcinnamate; Methyl 2-methyl-3-phenylacrylate |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| SMILES | O=C(OC)/C(C)=C/C1=CC=CC=C1 |

| InChI Key | ZDOWGOCJXFRDOM-UHFFFAOYSA-N |

| Stereochemistry | Typically exists as the (E)-isomer (trans) due to thermodynamic stability.[1][2] |

Structural Visualization

The following diagram illustrates the synthesis pathway via the Horner-Wadsworth-Emmons (HWE) reaction, a standard method for controlling the E-selectivity of the alkene.[1]

Figure 1: Stereoselective synthesis of Methyl α-methylcinnamate via HWE reaction.

Physicochemical Properties

Understanding the physical state is crucial for handling and formulation. The compound has a melting point near physiological temperature, requiring temperature-controlled storage to prevent phase changes during transport.[1]

Table 2: Physical & Chemical Properties

| Parameter | Value | Causality/Relevance |

| Appearance | White to off-white crystalline solid | Solid state facilitates weighing; melts easily near body temp. |

| Melting Point | 33.5 – 36 °C | Low MP requires cool storage (<25°C) to avoid caking.[1] |

| Boiling Point | 260 – 262 °C (at 760 mmHg) | High BP indicates low volatility, useful for high-temp reactions.[1] |

| Density | 1.042 g/cm³ (at 36°C) | Slightly denser than water; phase separation is straightforward.[1] |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃; Insoluble in H₂O | Lipophilic nature requires organic solvents for extraction.[1] |

| Flash Point | > 110 °C | Non-flammable under standard lab conditions. |

Synthesis Protocol (Self-Validating)

Objective: Synthesize Methyl α-methylcinnamate with high (E)-selectivity. Method: Horner-Wadsworth-Emmons (HWE) Olefination.[1] Rationale: The HWE reaction is preferred over the Wittig reaction for stabilizing phosphonate carbanions, yielding the thermodynamically stable (E)-ester.[1]

Step-by-Step Methodology

-

Reagent Preparation :

-

In a flame-dried round-bottom flask under Argon, suspend Sodium Hydride (NaH) (1.1 eq, 60% dispersion in oil) in anhydrous Tetrahydrofuran (THF) .

-

Cool to 0°C.

-

-

Ylide Formation :

-

Dropwise add Triethyl 2-phosphonopropionate (1.1 eq).[1]

-

Observation Check: Evolution of H₂ gas indicates deprotonation. Stir for 30 min until the solution becomes clear.

-

-

Coupling :

-

Add Benzaldehyde (1.0 eq) dropwise to the reaction mixture at 0°C.

-

Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

-

-

Work-up :

-

Quench with saturated NH₄Cl solution.

-

Extract with Ethyl Acetate (3x).[1] Wash combined organics with Brine.

-

Dry over MgSO₄ and concentrate in vacuo.

-

-

Purification :

-

Recrystallize from Hexane/Ethyl Acetate or perform vacuum distillation if the product remains liquid due to supercooling.

-

Validation: ¹H NMR should show a quartet for the vinyl proton (~7.6 ppm) and a singlet for the ester methyl.[1]

-

Applications & Reactivity Profile

Pharmaceutical Development

Methyl α-methylcinnamate acts as a Michael Acceptor . The α,β-unsaturated system allows for conjugate addition reactions with nucleophiles (amines, thiols), a mechanism often exploited in the design of covalent inhibitors or prodrugs.[1]

-

Building Block : Used in the synthesis of indanone derivatives and heterocyclic compounds via cyclization.

-

UV Absorption : The conjugated system absorbs UV radiation, making derivatives useful in photostability studies.

Fragrance Industry

The compound imparts a sweet, balsamic, fruity odor with strawberry nuances.[1] It is used as a fixative and heart note in perfumery, requiring high purity (>98%) to avoid off-odors from benzaldehyde residues.[1]

Reactivity Logic Diagram

Figure 2: Primary reactivity pathways for Methyl α-methylcinnamate.[1]

Safety & Handling (GHS Standards)

Signal Word: WARNING

-

Hazard Statements :

-

Precautionary Measures :

-

PPE : Nitrile gloves (0.11 mm thickness), safety goggles, and lab coat are mandatory.[1]

-

Storage : Store in a cool, dry place (2-8°C recommended) under inert gas (Argon/Nitrogen) to prevent oxidation or polymerization over long periods.[1]

-

Disposal : Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

-

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 5366068, Methyl alpha-methylcinnamate. Retrieved from [Link][1]

Sources

Biological Activity and Therapeutic Potential of Methyl (Z)-2-Methyl-3-Phenylprop-2-Enoate Derivatives

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Structural Rationale

Methyl (Z)-2-methyl-3-phenylprop-2-enoate—commonly known as methyl

From an application science perspective, the

Endocrine Oncology: AKR1C3 (17 -HSD5) Inhibition

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17

Mechanistic Causality:

Why does the

Diagram 1: Mechanism of AKR1C3 inhibition by α-methylcinnamate derivatives in cancer.

Photopharmacology: Two-Photon Uncaging Platforms

Beyond direct receptor interaction, the

Mechanistic Causality:

The uncaging process relies on a two-photon excitation (using Near-Infrared light) that triggers a photochemical

Diagram 2: Two-photon uncaging workflow of o-hydroxy-α-methylcinnamate platforms.

Secondary Biological Activities

While oncology and photopharmacology dominate the advanced applications,

-

Anti-Glycation: Cinnamic acid derivatives significantly inhibit the formation of Advanced Glycation End products (AGEs) by preventing protein carbonyl formation and thiol oxidation, showing promise for preventing diabetic complications [3].

-

Antimicrobial Efficacy: Similar to cinnamaldehyde,

-methyl derivatives disrupt the lipid bilayer of gram-negative bacteria (e.g., E. coli), altering membrane permeability and inhibiting essential enzymatic functions [4].

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are established for evaluating

Protocol A: In Vitro AKR1C3 Enzyme Inhibition Assay

This protocol utilizes 9,10-phenanthrenequinone (PQ) as a specific substrate to isolate AKR1C3 activity from other aldo-keto reductase isoforms.

-

Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 6.5). Synthesize or procure human recombinant AKR1C3 enzyme.

-

Inhibitor Dilution: Dissolve the

-methylcinnamate derivative in DMSO. Prepare a serial dilution (0.1 -

Reaction Mixture: In a UV-transparent 96-well plate, combine 10

L of the inhibitor solution, 20 -

Baseline Measurement: Incubate at 37°C for 5 minutes. Read baseline absorbance at 340 nm to ensure no auto-oxidation of NADPH is occurring.

-

Initiation: Add 20

L of 1 mM 9,10-phenanthrenequinone (PQ) to initiate the reaction. -

Kinetic Readout: Monitor the depletion of NADPH by measuring the decrease in absorbance at 340 nm over 10 minutes.

-

Data Analysis: Calculate the initial velocity (

) for each well. Plot log[Inhibitor] vs. normalized response to determine the

Protocol B: Two-Photon Uncaging & Fluorescence Reporting

This protocol validates the photolytic release of a drug from an

-

Sample Preparation: Dissolve the caged compound in a physiological buffer (e.g., PBS, pH 7.4) to a final concentration of 10

M. -

Optical Setup: Place the sample in a quartz microcuvette. Align a mode-locked Ti:Sapphire laser tuned to 740 nm (Near-Infrared) for two-photon excitation.

-

Irradiation: Irradiate the sample using short pulses (e.g., 100 fs pulse width, 80 MHz repetition rate) to prevent thermal degradation of the sample.

-

Fluorescence Monitoring: Using a spectrofluorometer coupled to the setup, continuously monitor the emission at 400–450 nm. Causality Note: The intact caged compound is non-fluorescent; the emergence of the 450 nm signal strictly corresponds to the formation of the coumarin byproduct, directly correlating to drug release.

-

Quantification: Aliquot samples at specific time intervals (0, 5, 10, 30 mins) and analyze via HPLC-MS to quantify the exact molar release of the active payload against the fluorescence intensity curve.

Quantitative Data Summary

The following table synthesizes the benchmark quantitative metrics for

| Compound / Derivative | Target / Application | Metric Type | Value | Mechanistic Note |

| AKR1C3 (17 | 6.4 | Competitive inhibition via hydrophobic pocket anchoring [1]. | ||

| Unsubstituted Cinnamic acid | AKR1C3 (17 | 50.0 | Weaker binding due to lack of | |

| Two-Photon Uncaging | Quantum Yield ( | ~0.13 - 0.23 | Enhanced isomerization efficiency in enzymatic active sites [2]. | |

| Cinnamic acid derivatives | AGEs Formation | Inhibition % | 11.9% - 63.3% | Concentration-dependent inhibition at 1 mM [3]. |

References

-

Golob, B., Gomboc, N., Brozic, P., & Gobec, S. (2006). Cinnamic acids as new inhibitors of 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3). Molecular and Cellular Endocrinology.[Link]

-

Gagey, N., Neveu, P., Benbrahim, C., Goetz, B., Aujard, I., Baudin, J.-B., & Jullien, L. (2007). Two-Photon Uncaging with Fluorescence Reporting: Evaluation of the o-Hydroxycinnamic Platform. Journal of the American Chemical Society, 129(32), 9986-9998.[Link]

-

Muthenna, P., Akileshwari, C., & Reddy, G. B. (2018). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Science.gov Aggregated Research.[Link]

-

Valerga, J., et al. (2022). In vitro and in vivo antimicrobial activity of cinnamaldehyde and derivatives towards the intestinal bacteria of the weaned piglet. ResearchGate.[Link]

Technical Guide: Stereochemical Analysis & Synthesis of Methyl 2-methyl-3-phenylprop-2-enoate

Executive Summary

Methyl 2-methyl-3-phenylprop-2-enoate (also known as methyl

Unlike simple cinnamates, the presence of the

Stereochemical Nomenclature & Analysis

The stereochemistry of trisubstituted alkenes is defined by the Cahn-Ingold-Prelog (CIP) priority rules. For methyl 2-methyl-3-phenylprop-2-enoate, the analysis is as follows:

CIP Priority Assignment

-

C3 (

-position): Phenyl group ( -

C2 (

-position): Carbomethoxy group (

Isomer Definitions

-

(

)-Isomer (Trans-like): The high-priority groups (Phenyl and Carbomethoxy) are on opposite sides of the double bond. This is the thermodynamically stable isomer due to minimized steric clash between the phenyl ring and the ester moiety. -

(

)-Isomer (Cis-like): The high-priority groups are on the same side. This isomer suffers from significant

Figure 1: Stereochemical relationship and interconversion pathways between (E) and (Z) isomers.

Synthetic Pathways[1]

The synthesis of specific stereoisomers requires distinct methodologies: Thermodynamic Control for the (

( )-Selective Synthesis (Thermodynamic)

The standard Horner-Wadsworth-Emmons (HWE) reaction or Aldol-type condensation typically yields the (

-

Reagents: Benzaldehyde + Methyl 2-(dimethoxyphosphoryl)propanoate (or Methyl propionate/Ac

O). -

Mechanism: The intermediate oxaphosphetane equilibrates to the thermodynamically more stable trans-disposition before elimination.

-

Protocol Overview:

-

Deprotonate phosphonate with NaH in THF (

). -

Add benzaldehyde.

-

Warm to RT. The steric bulk of the

-methyl group reinforces (

-

( )-Selective Synthesis (Kinetic)

The Still-Gennari Modification of the HWE reaction is required to access the (

-

Reagents: Benzaldehyde + Bis(2,2,2-trifluoroethyl)phosphonoester .

-

Mechanism: The electron-withdrawing trifluoroethyl groups accelerate the elimination of the oxaphosphetane, preventing equilibration to the thermodynamic (

)-form. -

Conditions: KHMDS / 18-Crown-6 / THF at

.

Photochemical Synthesis

Irradiation of the stable (

-

Method: Dissolve (

)-isomer in methanol; irradiate with a medium-pressure Hg lamp (Pyrex filter, -

Yield: Typically reaches a 60:40 (

:

Analytical Characterization

Distinguishing the isomers relies on Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] The key diagnostic signal is the

H NMR Diagnostics

The chemical shift differences arise from magnetic anisotropy of the carbonyl group and steric inhibition of resonance .

| Feature | ( | ( | Mechanistic Explanation |

| In ( | |||

| In ( | |||

| Coupling ( | Singlet (broad) | Singlet (broad) | Typically appears as a singlet; fine allylic coupling ( |

NOE (Nuclear Overhauser Effect)

-

(

)-Isomer: Strong NOE correlation between the -

(

)-Isomer: Strong NOE correlation between the

Experimental Protocol: Separation of Isomers

Separating the (

Protocol: AgNO -Impregnated Silica Chromatography[1]

-

Preparation of Stationary Phase:

-

Dissolve

(10% w/w relative to silica) in minimal acetonitrile/water (1:1). -

Add silica gel (230–400 mesh) to the solution.

-

Evaporate solvent under reduced pressure (Rotavap) in the dark until a free-flowing powder is obtained. Caution: Protect from light to prevent reduction to metallic silver.

-

-

Column Packing:

-

Pack the column using Hexane:EtOAc (95:5) as the slurry solvent.

-

Wrap the column in aluminum foil to exclude light.

-

-

Elution:

-

Load the crude (

)/( -

Elute with a gradient of Hexane

5% EtOAc/Hexane. -

Order of Elution: The (

)-isomer (less coordinating) elutes first. The (

-

-

Recovery:

-

Concentrate fractions immediately.

-

Note: Do not leave the compound on the column for extended periods, as Ag

can catalyze thermal isomerization.

-

Figure 2: Workflow for the chromatographic separation of stereoisomers.

References

-

Stereoselective Synthesis (Still-Gennari): Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408. Link

-

Photochemical Isomerization: Kvaran, Á., et al. (2001). Photochemical conversion of 2,6-dihalo substituted methyl

-phenylcinnamates. Journal of Photochemistry and Photobiology A: Chemistry, 144(2-3), 175-177. Link -

NMR Characterization: Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry. Link

-

Physical Properties: PubChem. (2025).[4] (E)-2-methyl-3-phenylprop-2-enoate Compound Summary. Link

- Separation Methodology: Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425-447.

Sources

Technical Guide: Safety & Handling of Methyl (Z)-2-methyl-3-phenylprop-2-enoate

This guide outlines the technical handling, safety, and validation protocols for Methyl (Z)-2-methyl-3-phenylprop-2-enoate , also known as Methyl (Z)-

Chemical Identity & Physicochemical Profile

Strict stereochemical control is required. This compound is the (Z)-isomer (cis-relationship between the phenyl ring and the ester group). It is thermodynamically less stable than the (E)-isomer and prone to photo-isomerization.

| Property | Specification |

| IUPAC Name | Methyl (Z)-2-methyl-3-phenylprop-2-enoate |

| Common Name | Methyl (Z)- |

| CAS Number | 25692-59-5 (Specific to Z-isomer) (Note: Generic CAS 10235-63-9 refers to the unspecified mix) |

| Molecular Formula | C |

| Molecular Weight | 176.21 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | ~260–262 °C (at 760 mmHg) |

| Flash Point | > 100 °C (Closed Cup) |

| Solubility | Soluble in EtOH, Et |

Hazard Identification (GHS Classification)

While specific toxicological data for the (Z)-isomer is limited, it shares the hazard profile of the

| Hazard Class | Category | Hazard Statement |

| Skin Sensitization | Cat. 1 | H317: May cause an allergic skin reaction.[1] |

| Skin Irritation | Cat. 2 | H315: Causes skin irritation.[2][3][4][5] |

| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation.[2][4][6] |

| Aquatic Toxicity | Cat. 3 | H412: Harmful to aquatic life with long-lasting effects. |

Critical Warning: Cinnamate esters are known sensitizers. Repeated exposure, even at low levels, can induce allergic contact dermatitis.

Handling & Storage Protocols (The "Z" Factor)

The primary technical challenge with the (Z)-isomer is preventing

A. Engineering Controls

-

Light Exclusion: All handling must occur under amber light ( > 500 nm cutoff) or in a room with UV-filtered lighting. Standard fluorescent lab lights can induce isomerization within hours.

-

Inert Atmosphere: Store and transfer under Nitrogen (N

) or Argon (Ar) to prevent oxidative degradation, although isomerization is the dominant risk.

B. Storage Requirements[5][7][9][10][11]

-

Vessel: Amber borosilicate glass vials with Teflon-lined caps.

-

Temperature: Refrigerator (

). Cold storage kinetically inhibits thermal isomerization. -

Headspace: Flush headspace with Argon after every use.

C. Personal Protective Equipment (PPE)

-

Gloves: Nitrile (0.11 mm minimum thickness). Breakthrough time > 480 min.

-

Respiratory: If heating or creating aerosols, use a half-mask respirator with Type A (Organic Vapor) cartridges.

Self-Validating Purity Protocol (NMR)

Researchers must validate that the compound has not isomerized to the thermodynamic (E)-product. Unlike simple cinnamates,

Differentiation Strategy: Use Nuclear Overhauser Effect (NOE) and Chemical Shift anisotropy.

Mechanistic Logic:

-

(Z)-Isomer: The Phenyl ring and Ester group are on the same side (Zusammen). The

-Proton and -

(E)-Isomer: The Phenyl ring and Ester group are on opposite sides (Entgegen). The Phenyl ring and

-Methyl group are on the same side.

Validation Workflow:

-

Run

H-NMR in CDCl -

Check

-Methyl Shift:-

(Z)-Isomer:

ppm. -

(E)-Isomer:

ppm (Shielded by the cis-phenyl ring).

-

-

Run 1D-NOESY: Irradiate the methyl doublet.

-

Positive Result (Z-Isomer): Strong NOE enhancement of the vinylic

-proton ( -

Negative Result (Isomerized to E): Strong NOE enhancement of the Phenyl ortho-protons (

ppm).

-

Figure 1: NMR decision tree for validating the stereochemical integrity of the Z-isomer.

Synthesis & Reaction Safety

If synthesizing this intermediate via the Still-Gennari modification (HWE reaction) or Lindlar hydrogenation , specific hazards apply.

Isomerization Pathway

The Z-isomer is metastable. In the presence of radicals (e.g., from old ether/THF peroxides) or UV light, it relaxes to the E-isomer.

Figure 2: Thermodynamic relaxation pathway from Z to E isomer.

Emergency Procedures

-

Skin Contact: Wash with soap and water for 15 minutes.[5] Do not use alcohol (increases absorption).

-

Eye Contact: Rinse with water for 15 minutes.[4][5] Remove contact lenses.[2][4]

-

Spill: Absorb with vermiculite. Do not use sawdust (flammability risk with esters). Dispose of as hazardous organic waste.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11105919, Methyl 2-methyl-3-phenylpropanoate. Retrieved from [Link]

-

LookChem. Methyl (Z)-2-methyl-3-phenylprop-2-enoate CAS 25692-59-5 Data. Retrieved from [Link]

- Reich, H. J.WinPLT NMR Coupling Constants & NOE Data. University of Wisconsin-Madison. (General reference for alkene NOE logic).

-

ECHA (European Chemicals Agency). Registration Dossier for Cinnamate Esters. Retrieved from [Link]

Sources

- 1. cpachem.com [cpachem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 3-Phenyl-2-propenoic acid(140-10-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Application Note: Highly Stereoselective Synthesis of Phenylpropenoates via the Wittig Reaction

[shape=rect, style="filled,rounded", fontname="Helvetica-Bold", fontsize

Integrating the Final Details

I'm now integrating the final, polished content, including diagrams and references, into the application note. I'm focusing on ensuring everything flows logically and is easily understood by the target audience. The goal is to provide a complete and accessible resource. The citations are polished and the graphics are crystal clear.

Finalizing the Document

I'm now integrating the final, polished content into the document. I am focused on including quantitative data summarized in tables for clarity, specifically reagent stoichiometry and properties, and stereochemical outcomes relative to ylide stabilization. I've re-written some text to ensure clear experimental rationale, and am focusing on final formatting.

Executive Summary & Mechanistic Rationale

Phenylpropenoates (cinnamate derivatives) are critical structural motifs in drug discovery, serving as intermediates for complex biologically active compounds, and are widely utilized in the flavor and fragrance industries. The Wittig reaction remains the premier methodology for their synthesis, coupling a benzaldehyde derivative with a phosphonium ylide to construct a new carbon-carbon double bond [1.1].

For the synthesis of phenylpropenoates (e.g., ethyl cinnamate), the reaction leverages a stabilized ylide , such as ethyl (triphenylphosphoranylidene)acetate.

The Causality of Stereocontrol: In classical Wittig chemistry, the geometry of the resulting alkene is dictated by the electronic nature of the ylide[1][2]. Non-stabilized ylides undergo rapid, kinetically controlled reactions to form (Z)-alkenes. However, stabilized ylides contain an electron-withdrawing group (the ester moiety) that delocalizes the negative charge on the carbanion. This stabilization reduces the ylide's reactivity, allowing the initial [2+2] cycloaddition with the aldehyde to proceed under thermodynamic control[1][3]. The reaction heavily favors the formation of the more stable trans-oxaphosphetane intermediate, which then undergoes an irreversible syn-cycloreversion to extrude triphenylphosphine oxide (TPPO) and yield the (E)-alkene (trans-cinnamate) with >90% selectivity[2][3].

Mechanistic pathway of the Wittig reaction using stabilized ylides favoring the (E)-alkene.

Quantitative Data & Reagent Profiling

Understanding the relationship between ylide electronics and stereochemical outcomes is critical for rational reaction design. Table 1 summarizes these predictive outcomes, while Table 2 outlines the exact stoichiometric requirements for the synthesis of (E)-ethyl cinnamate.

Table 1: Ylide Stabilization vs. Stereochemical Outcome

| Ylide Classification | R-Group on Ylide Carbon | Reactivity | Predominant Alkene Geometry |

|---|---|---|---|

| Non-Stabilized | Alkyl | High (Kinetic control) | (Z)-Alkene |

| Semi-Stabilized | Aryl | Moderate | Mixture of (E) and (Z) |

| Stabilized | Ester, Ketone, Nitrile | Low (Thermodynamic control) | Highly (E)-selective |

Table 2: Reagent Stoichiometry for (E)-Ethyl Cinnamate Synthesis

| Reagent | MW ( g/mol ) | Equivalents | Function |

|---|---|---|---|

| Benzaldehyde | 106.12 | 1.00 | Electrophile (Limiting Reagent) |

| Ethyl (triphenylphosphoranylidene)acetate | 348.38 | 1.15 | Stabilized Ylide / Nucleophile |

| 4-Methyltetrahydropyran (4-MeTHP) | 100.16 | Solvent | Green Reaction Medium |

| Hexanes | 86.18 | - | TPPO Precipitation / Extraction |

Note on Equivalents: A slight excess (1.15 eq) of the ylide is utilized to ensure the complete consumption of benzaldehyde[4]. Unreacted benzaldehyde is difficult to separate from the product via simple trituration, whereas the excess ylide and resulting TPPO are easily removed.

Experimental Methodologies

To accommodate different laboratory constraints and sustainability goals, two validated protocols are provided: a modern solution-phase approach using a green solvent, and a highly efficient solvent-free method.

Protocol A: Solution-Phase Synthesis using 4-MeTHP

Traditional Wittig reactions often employ dichloromethane (DCM). However, 4-Methyltetrahydropyran (4-MeTHP) has emerged as a superior, recyclable ethereal solvent that avoids the toxic exposure risks of halogenated solvents while maintaining excellent reaction kinetics[5].

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend ethyl (triphenylphosphoranylidene)acetate (1.15 eq) in anhydrous 4-MeTHP (approx. 2 mL per mmol of substrate)[5].

-

Addition: Add benzaldehyde (1.0 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Stir the mixture at room temperature for 1–2 hours. The reaction is self-validating; you will observe the gradual dissolution of the ylide and the subsequent precipitation of white triphenylphosphine oxide (TPPO) as the reaction progresses. Monitor completion via TLC (10% EtOAc/Hexanes; UV visualization)[6].

-

Concentration: Once the aldehyde is consumed, concentrate the reaction mixture under reduced pressure to remove the 4-MeTHP.

-

Trituration (Critical Step): Suspend the crude residue in cold hexanes or pentane. Causality: TPPO is highly soluble in DCM and moderately soluble in ethers, but it is virtually insoluble in cold aliphatic hydrocarbons. Conversely, the non-polar (E)-ethyl cinnamate is highly soluble in hexanes. This differential solubility forces the quantitative precipitation of TPPO[6].

-

Isolation: Filter the suspension through a Büchner funnel or a silica plug. Wash the filter cake twice with cold hexanes. Concentrate the combined filtrate in vacuo to yield (E)-ethyl cinnamate as a pale yellow to colorless oil.

Protocol B: Solvent-Free "Green" Synthesis

For rapid parallel synthesis or environmentally restricted labs, a solvent-free mechanochemical approach is highly effective[4][7].

-

Mixing: Weigh solid ethyl (triphenylphosphoranylidene)acetate (1.15 eq) directly into a conical reaction vial. Add liquid benzaldehyde (1.0 eq) directly to the solid[4].

-

Reaction: Insert a spin vane and stir the neat mixture vigorously for 15–20 minutes at room temperature. Causality: The reaction occurs efficiently at the solid-liquid interface. The transformation is driven forward by the highly exothermic formation of the strong P=O bond, eliminating the thermodynamic need for a bulk solvent to overcome activation barriers[7].

-

Extraction: Add 3 mL of hexanes directly to the vial and stir rapidly. The product extracts into the hexanes, leaving the solid TPPO byproduct behind[4].

-

Filtration: Pass the hexane layer through a cotton-plugged Pasteur pipette into a pre-weighed vial. Repeat the extraction with an additional 1.5 mL of hexanes to ensure complete product recovery[4].

-

Evaporation: Evaporate the hexanes on a heating block (85–90 °C) to isolate the pure (E)-ethyl cinnamate[4].

General workflow for the highly stereoselective synthesis of phenylpropenoates.

Troubleshooting & Quality Control

-

Low Yield / Incomplete Reaction: Stabilized ylides are inherently less nucleophilic. If reacting with sterically hindered or electron-rich benzaldehyde derivatives (e.g., 4-methoxybenzaldehyde), the reaction rate will decrease. Solution: Gently heat the reaction to 40–50 °C or switch to a more reactive Horner-Wadsworth-Emmons phosphonate reagent[2].

-

Persistent TPPO Contamination: If the final NMR spectrum shows a multiplet at ~7.4–7.7 ppm (characteristic of TPPO), the hexane trituration was incomplete. Solution: Re-dissolve the product in a minimal amount of cold pentane, store at -20 °C for 1 hour to force crystallization, and filter rapidly[6].

-

Stereochemical Purity Check: The (E)-geometry can be definitively validated via ^1^H-NMR. The vinylic protons of the (E)-alkene will exhibit a large coupling constant (J ≈ 16 Hz), whereas the (Z)-alkene (if present as a minor impurity) will show a smaller coupling constant (J ≈ 10–12 Hz).

References

- Phosphonium-Mediated Reactions: Technical Support Center - Benchchem.

- Wittig Reaction - Examples and Mechanism - Master Organic Chemistry.

- Wittig Reaction - Dalal Institute.

- 1. The Wittig Reaction - University of Pittsburgh.

- 27. A Solvent Free Wittig Reaction - West Virginia University.

- Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction - WebAssign.

- 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent - PMC (NIH).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. webassign.net [webassign.net]

- 5. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. community.wvu.edu [community.wvu.edu]

using methyl (Z)-2-methyl-3-phenylprop-2-enoate in aldol condensation reactions

Application Note: Strategic Utilization of Methyl (Z)-2-methyl-3-phenylprop-2-enoate in Stereoselective Reductive Aldol Couplings

-methylcinnamates in diastereodivergent aldol sequences.Executive Summary

Methyl (Z)-2-methyl-3-phenylprop-2-enoate (Methyl (Z)-

This guide provides a validated protocol for the synthesis of the (Z)-isomer via the Still-Gennari olefination (as it is rarely commercially available in high purity) and its subsequent application in Copper-Hydride (CuH) catalyzed reductive aldol reactions.

The Substrate Profile: Why Geometry Matters

In metal-catalyzed reductive couplings (e.g., using Rh or Cu catalysts), the

-

The (E)-Isomer: Typically generates an (E)-enolate, often leading to anti-aldol products (depending on the ligand).

-

The (Z)-Isomer: Generates a (Z)-enolate upon hydrometallation. Via a Zimmerman-Traxler transition state, this specific enolate geometry grants access to diastereomers inaccessible via the (E)-substrate .

The ability to synthesize and utilize the (Z)-isomer allows researchers to control acyclic stereocontrol at the

Protocol A: Synthesis of Methyl (Z)-2-methyl-3-phenylprop-2-enoate

Objective: Selective formation of the kinetically favored (Z)-ester using the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction.

Mechanism: The use of electron-withdrawing trifluoroethyl groups on the phosphonate accelerates the elimination step of the betaine intermediate, preventing bond rotation and locking the kinetic (Z)-geometry.

Reagents:

-

Benzaldehyde (

equiv) -

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (

equiv) -

18-Crown-6 (

equiv) -

KHMDS (

equiv, 0.5 M in toluene) -

Solvent: THF (anhydrous)

Step-by-Step Protocol:

-

Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Add 18-Crown-6 (dissolved in dry THF) and cool to -78 °C .

-

Phosphonate Addition: Add Bis(2,2,2-trifluoroethyl) phosphonate to the flask.

-

Deprotonation: Dropwise add KHMDS over 15 minutes. Stir at -78 °C for 30 minutes to form the phosphonate anion.

-

Aldehyde Addition: Add Benzaldehyde (diluted in minimal THF) dropwise to the reaction mixture at -78 °C.

-

Reaction: Stir at -78 °C for 2 hours. CRITICAL: Do not allow the reaction to warm above -50 °C before quenching; higher temperatures erode Z-selectivity.

-

Quench: Quench with saturated aqueous NH

Cl while still at -78 °C. -

Workup: Warm to room temperature. Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over Na -

Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

-

Note: The (Z)-isomer usually elutes after the (E)-isomer on silica due to higher polarity (dipole alignment).

-

Expected Data:

-

Yield: 80-90%

-

Z:E Ratio: >15:1

-

1H NMR Diagnostic: The vinyl proton for the (Z)-isomer appears further downfield (

~7.8 ppm) compared to the (E)-isomer, and the coupling with the methyl group is distinct.

Protocol B: Application in CuH-Catalyzed Reductive Aldol

Objective: Use the (Z)-ester to couple with an aldehyde, creating two contiguous stereocenters with high diastereocontrol.

Mechanism:

-

In situ generation of Cu-H from Cu(OAc)

and hydrosilane. -

Regioselective 1,4-hydrometallation of the (Z)-ester to form a (Z)-Cu-enolate.

-

Aldol addition to the acceptor aldehyde.

Figure 1: Catalytic cycle for the Reductive Aldol Coupling utilizing the (Z)-enoate.

Reagents:

-

Substrate: Methyl (Z)-2-methyl-3-phenylprop-2-enoate (

equiv) -

Acceptor: 4-Nitrobenzaldehyde (

equiv) (Model substrate) -

Catalyst: Cu(OAc)

H -

Ligand: (R)-DTBM-SEGPHOS or dppf (depending on desired enantioselectivity)

-

Hydride Source: Diethoxymethylsilane (DEMS) (

equiv) -

Solvent: Toluene (0.5 M)

Step-by-Step Protocol:

-

Catalyst Formation: In a glovebox or under Argon, mix Cu(OAc)

and the Ligand in Toluene. Stir for 15 minutes to form the complex. -

Silane Activation: Add DEMS (Diethoxymethylsilane) to the catalyst solution. The solution should change color (often to yellow/orange), indicating Cu-H formation.

-

Substrate Addition: Add the (Z)-ester and the Aldehyde simultaneously (or ester first, depending on specific ligand kinetics) to the reaction mixture at 0 °C.

-

Note: Slow addition of the ester via syringe pump can minimize homo-coupling side reactions.

-

-

Reaction: Stir at 0 °C to RT for 4–12 hours. Monitor consumption of the alkene by TLC.

-

Workup: Dilute with Et

O and quench with saturated NH -

Isolation: Extract, dry, and purify via silica gel chromatography.

Data Analysis & Troubleshooting

Stereochemical Outcome Comparison:

| Starting Material Geometry | Catalyst System | Major Diastereomer | Typical dr |

| (E)-Isomer | CuH / DTBM-SEGPHOS | Anti-Aldol | > 20:1 |

| (Z)-Isomer | CuH / DTBM-SEGPHOS | Syn-Aldol | > 10:1 |

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Z:E ratio in synthesis | Reaction temp rose above -78°C | Maintain strict cryogenic control; pre-cool all reagents. |

| Isomerization of Z-ester | Acidic impurities or UV light | Store in amber vials; add trace radical inhibitor (BHT) if storing long term. |

| No Aldol Product | Aldehyde reduction (competitor) | Use a less reactive silane (DEMS instead of PMHS) or increase ester concentration. |

| Low Diastereoselectivity | Ligand mismatch | Switch from bidentate phosphines to monodentate phosphoramidites if steric bulk is too high. |

References

-

Still-Gennari Olefination (Original Protocol): Still, W. C., & Gennari, C. (1983).[1] Direct synthesis of Z-unsaturated esters. Tetrahedron Letters, 24(41), 4405-4408.

-

Review of Still-Gennari Reagents: Janicki, I., & Kiełbasiński, P. (2020).[2] Still–Gennari Olefination and Its Applications in Organic Synthesis. Advanced Synthesis & Catalysis, 362(13), 2552–2596.[2]

-

CuH-Catalyzed Reductive Coupling (Buchwald): Li, Y., & Buchwald, S. L. (2019). CuH-Catalyzed Stereoselective Reductive Coupling of Aldehydes with 1,3-Dienes. Angewandte Chemie International Edition, 58(47), 17074–17080.[3] (Demonstrates the principles of CuH stereocontrol).

-

Reductive Aldol Reviews (Krische): Hasan, I., & Krische, M. J. (2011). C-C Bond Formation via Hydrogenation and Transfer Hydrogenation. Topics in Current Chemistry. (Foundational text on hydrogen-mediated aldol).

Sources

protocol for the purification of methyl (Z)-2-methyl-3-phenylprop-2-enoate by chromatography

Topic: Protocol for the purification of methyl (Z)-2-methyl-3-phenylprop-2-enoate by chromatography Content Type: Application Note Audience: Researchers, scientists, and drug development professionals

Abstract

The stereoselective isolation of methyl (Z)-2-methyl-3-phenylprop-2-enoate (also known as methyl (Z)-

Introduction & Chemist's Perspective

The Separation Challenge

In the synthesis of

The separation difficulty arises from the structural similarity of the two geometric isomers. However, they possess distinct electronic and steric profiles that can be exploited:

-

The E-Isomer: Generally planar, allowing for extended conjugation and stronger interaction with the silica stationary phase (lower

). -

The Z-Isomer: The steric clash between the phenyl ring and the ester moiety (cis-relationship) forces the phenyl ring out of planarity. This "twisted" conformation reduces the molecule's ability to bind to the silica surface, typically resulting in a higher

(elutes first).

Critical Caution: The Z-isomer is photosensitive and acid-sensitive. Prolonged exposure to light or acidic silica can catalyze isomerization back to the E-form.

Physicochemical Properties

| Property | Data | Note |

| IUPAC Name | Methyl (2Z)-2-methyl-3-phenylprop-2-enoate | |

| Molecular Formula | ||

| Molecular Weight | 176.21 g/mol | |

| Appearance | Colorless oil or low-melting solid | |

| Solubility | Soluble in EtOAc, DCM, Toluene, Et2O | Insoluble in water |

| TLC Detection | UV (254 nm) | Strong absorption due to conjugation |

Pre-Purification Analysis

Before committing the bulk crude material, a rigorous Thin Layer Chromatography (TLC) analysis is required to define the resolution factor (

TLC Method Development

Stationary Phase: Silica Gel 60

Recommended Solvent Systems:

-

System A (Standard): Hexanes : Ethyl Acetate (95:5 v/v).

-

Pros: Cheap, standard.

-

Cons: Often yields overlapping spots for isomers.

-

-

System B (High-Resolution): Toluene : Diethyl Ether (40:1 v/v).

-

Pros: Superior selectivity for cinnamate isomers due to

- -

Cons: Toluene is harder to evaporate.

-

Procedure:

-

Spot the crude mixture alongside authentic E-isomer reference (if available).

-

Elute in System A. If

, switch to System B. -

Visualize under UV (254 nm). The Z-isomer typically appears as the top spot (higher

).

Detailed Purification Protocol

Equipment & Reagents[1][3]

-

Stationary Phase: Silica Gel 60 (230–400 mesh). Note: Neutralize silica with 1%

if the substrate is highly acid-sensitive, though usually unnecessary for methyl esters. -

Column: Glass column with a solvent reservoir. Diameter selected based on loading (see Table 3.2).

-

Solvents: HPLC-grade Hexanes, Ethyl Acetate, Toluene.

Loading Capacity Guide

Geometric isomers require lower loading than structural isomers to prevent "band broadening" which causes mixed fractions.

| Crude Mass (mg) | Column Diameter (mm) | Silica Mass (g) | Fraction Size (mL) |

| 100 - 500 | 20 - 30 | 15 - 50 | 10 - 15 |

| 500 - 1000 | 30 - 40 | 50 - 100 | 20 - 25 |

| > 1000 | 50+ | 150+ | 50+ |

Step-by-Step Procedure

Step 1: Column Preparation

Slurry pack the column using 100% Hexanes (or 100% Toluene if using System B). Ensure the silica bed is tightly packed and free of air bubbles to maximize plate count.

Step 2: Sample Loading (Dry Loading Recommended)

Due to the close elution of isomers, liquid loading (dissolving in solvent) often leads to band tailing.

-

Dissolve crude oil in a minimum amount of DCM.

-

Add Celite 545 (approx. 2x weight of crude).

-

Evaporate to dryness on a rotary evaporator to obtain a free-flowing powder.

-

Carefully add the powder to the top of the silica bed and cover with a layer of sand.

Step 3: Elution Gradient

Method A: Hexanes/EtOAc (For

-

Flush: 2 Column Volumes (CV) of 100% Hexanes.

-

Gradient: 0%

5% EtOAc in Hexanes over 10 CV. -

Hold: Isocratic hold at 5% EtOAc until the first isomer (Z) elutes completely.

-

Flush: Increase to 20% EtOAc to elute the E-isomer and impurities.

Method B: Toluene/Ether (For Difficult Separations,

-

Isocratic: Run isocratic Toluene : Diethyl Ether (40:1) .

-

Expert Insight: This system is highly specific for Still-Gennari products [1].[1] The aromatic solvent interacts differentially with the planar E and twisted Z systems.

-

Step 4: Fraction Collection & Analysis[2]

-

Collect small fractions (approx 1/10th of column volume).

-

Check every 3rd tube by TLC.

-

Critical Decision: Do not pool "mixed" fractions. If fractions 10-15 are pure Z, 16-18 are mixed, and 19-25 are pure E, discard or re-column fractions 16-18. Purity is prioritized over yield.

Troubleshooting: Argentation Chromatography

If standard silica fails to separate the isomers, use Silver Nitrate Impregnated Silica . Silver ions (

Preparation of 10%

-

Dissolve

(1g) in Acetonitrile (10 mL). -

Add Silica Gel (10g) and mix to a slurry.

-

Rotary evaporate (shield from light!) until dry.

-

Pack column in the dark (wrap in foil).

Process Visualization

Figure 1: Decision tree for selecting the optimal chromatographic method based on TLC resolution.

References

-

Still, W. C., & Gennari, C. (1983).[3] Direct synthesis of Z-unsaturated esters.[4] A useful modification of the Horner-Emmons olefination.[1][4][5] Tetrahedron Letters, 24(41), 4405-4408.

-

TCI Chemicals. (n.d.). Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method.[1] TCI Practical Examples.

-

BenchChem. (2025).[2][6] Application Notes for the Stereoselective Synthesis of (Z)-2,3-Dimethylpent-2-enoic Acid.

-

National Institute of Standards and Technology (NIST). (2023). Methyl cis-cinnamate.[7] NIST Chemistry WebBook, SRD 69.

Sources

Large-Scale Synthesis of Methyl (Z)-2-Methyl-3-phenylprop-2-enoate: Stereoselective Strategies and Process Optimization

Target Molecule: Methyl (Z)-2-methyl-3-phenylprop-2-enoate (Synonym: Methyl (Z)-

Executive Summary & Mechanistic Causality

The synthesis of trisubstituted (Z)-alkenes, such as methyl (Z)-2-methyl-3-phenylprop-2-enoate, presents a fundamental challenge in organic chemistry. Because the (E)-isomer minimizes steric repulsion between the bulky phenyl ring and the ester moiety, it acts as a deep thermodynamic sink. Standard Horner-Wadsworth-Emmons (HWE) olefinations using trialkyl phosphonates predominantly yield this thermodynamically favored (E)-alkene.

-

The Ando Modification : Utilizes sterically demanding and electron-withdrawing diaryl phosphonates. This is the premier choice for large-scale process chemistry due to its robust temperature tolerance and economical reagents[1].

-

The Still-Gennari Modification : Employs strongly electron-withdrawing bis(2,2,2-trifluoroethyl) phosphonates. This drives an irreversible, rapid syn-elimination of the erythro-betaine intermediate, making it ideal for high-fidelity discovery-scale synthesis[2].

The Causality of Stereocontrol

In standard HWE reactions, the initial nucleophilic addition of the phosphonate carbanion to the aldehyde is reversible. This allows the initially formed erythro-betaine to equilibrate to the more stable threo-betaine, ultimately yielding the (E)-alkene.

By employing Ando or Still-Gennari reagents, the electron-withdrawing groups (di-o-tolyl or trifluoroethyl) significantly increase the electrophilicity of the phosphorus atom. This accelerates the cyclization to the cis-oxaphosphetane and subsequent syn-elimination, making the kinetic erythro pathway irreversible before equilibration can occur[2].

Fig 1: Mechanistic divergence of HWE olefination highlighting kinetic vs. thermodynamic control.

Quantitative Data: Method Comparison

To guide your route scouting, the following table summarizes the performance metrics of various olefination strategies for the synthesis of methyl (Z)-2-methyl-3-phenylprop-2-enoate.

| Synthesis Method | Phosphonate Reagent | Base / Additive | Temp (°C) | Yield (%) | Z:E Ratio | Process Scalability |

| Standard HWE | Methyl 2-(diethylphosphono)propionate | NaH / THF | 0 to 25 | 85 - 90 | 5 : 95 | High (E-isomer only) |

| Still-Gennari | Methyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propionate | KHMDS, 18-C-6 | -78 | 75 - 85 | 95 : 5 | Low (Cryogenic, Costly) |

| Ando Olefination | Methyl 2-(di-o-tolylphosphono)propionate | NaH or Triton B | -20 to 0 | 80 - 88 | 92 : 8 | High (Economical) |

Data synthesized from established stereoselective olefination benchmarks[3],[1],[2].

Experimental Protocols

Protocol 1: Process-Scale Ando Olefination (Recommended for >100g Scale)

This protocol utilizes the Ando modification, which is highly scalable due to the avoidance of cryogenic temperatures and expensive fluorinated reagents[1].

Self-Validating System: The generation of the ylide is visually confirmed by the cessation of hydrogen gas evolution and the formation of a homogeneous pale-yellow solution.

Step-by-Step Methodology:

-

Reactor Preparation: Purge a 10 L jacketed glass reactor with anhydrous Nitrogen. Charge the reactor with anhydrous THF (3.0 L) and Sodium Hydride (60% dispersion in mineral oil, 1.10 mol, 44.0 g).

-

Ylide Generation: Cool the suspension to 0 °C. Add methyl 2-(di-o-tolylphosphono)propionate (1.05 mol, 365.7 g) dropwise over 45 minutes via an addition funnel.

-

Critical Insight: Maintain the internal temperature below 5 °C to prevent premature degradation of the ylide. Stir until

evolution ceases (approx. 1 hour).

-

-

Olefination: Cool the reactor jacket to -20 °C. Once the internal temperature stabilizes, add benzaldehyde (1.00 mol, 106.1 g) dropwise over 1 hour.

-

Causality: While Ando reagents are more temperature-tolerant than Still-Gennari reagents, maintaining -20 °C during the aldehyde addition maximizes the kinetic trapping of the cis-oxaphosphetane, ensuring a Z:E ratio > 90:10.

-

-

Aging & Quench: Stir the reaction at -20 °C for 2 hours. Quench the reaction by carefully adding saturated aqueous

(1.0 L) to neutralize the excess base and protonate the phosphate byproducts. -

Phase Separation & Workup: Warm the mixture to room temperature. Extract the aqueous layer with MTBE (2 x 1.0 L). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: The crude product can be purified via fractional vacuum distillation or a short silica plug to remove the minor (E)-isomer and phosphate residues, yielding pure methyl (Z)-2-methyl-3-phenylprop-2-enoate.

Fig 2: Process workflow for the large-scale Ando olefination of benzaldehyde.

Protocol 2: High-Fidelity Still-Gennari Olefination (Discovery Scale)

When absolute stereochemical purity (Z:E > 95:5) is required for SAR studies or early-stage API development, the Still-Gennari olefination is the gold standard[2].

Self-Validating System: The use of 18-crown-6 is self-validating; its successful sequestration of the potassium cation prevents betaine equilibration. If the crown ether is degraded or omitted, TLC analysis will immediately reveal a catastrophic drop in Z-selectivity.

Step-by-Step Methodology:

-

Pre-complexation: In a flame-dried 500 mL round-bottom flask under Argon, dissolve methyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propionate (12.0 mmol, 3.98 g) and 18-crown-6 (12.0 mmol, 3.17 g) in anhydrous THF (100 mL).

-

Base Addition: Cool the solution to strictly -78 °C using a dry ice/acetone bath. Add KHMDS (0.5 M in toluene, 24.0 mL, 12.0 mmol) dropwise over 15 minutes. The solution will turn deep orange, validating ylide formation.

-

Olefination: Stir for 30 minutes at -78 °C. Add benzaldehyde (10.0 mmol, 1.06 g) dropwise.

-

Critical Insight: The extreme electron-withdrawing nature of the trifluoroethyl groups makes the ylide highly reactive but prone to side reactions if warmed prematurely. Maintain -78 °C for exactly 1 hour.

-

-

Quench & Isolation: Quench the reaction at -78 °C with saturated aqueous

(20 mL). Allow the mixture to warm to room temperature, extract with Ethyl Acetate (3 x 50 mL), and purify via flash column chromatography (Hexanes/EtOAc 95:5) to isolate the pure (Z)-isomer.

References

-

Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents Source: PMC (National Institutes of Health) URL:[Link]

-

Z-Selective Horner—Wadsworth—Emmons Reaction Source: Semantic Scholar URL:[Link]

-

Highly E-Selective Solvent-Free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-Unsaturated Esters Source: Oxford University Press (Chemistry Letters) URL:[Link]

Sources

Application Note: Derivatization of Methyl (Z)-2-methyl-3-phenylprop-2-enoate for Biological Assays

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Scientific Rationale

Methyl (Z)-2-methyl-3-phenylprop-2-enoate—the methyl ester of (Z)-

However, evaluating the methyl ester directly in in vitro biological assays often yields false negatives or poor translation to in vivo efficacy. Esters typically act as prodrugs; they lack the ability to act as hydrogen-bond donors and are rapidly cleaved by non-specific esterases in cellular environments. To accurately assess target engagement—such as the binding of

The Stereochemical Challenge: Preserving the (Z)-Geometry

A critical challenge in derivatizing methyl (Z)-2-methyl-3-phenylprop-2-enoate is the thermodynamic instability of the (Z)-isomer. Based on Cahn-Ingold-Prelog priority rules, the (Z)-configuration places the bulky phenyl ring and the ester/acid group on the same side of the alkene. This creates significant steric clash. Under harsh thermal, acidic, or basic conditions, the molecule will readily isomerize to the more thermodynamically stable (E)-isomer. Therefore, all derivatization protocols must utilize mild, low-temperature conditions to preserve the integrity of the (Z)-pharmacophore.

Derivatization Strategy & Workflow

To prepare this compound for biological screening, we employ a two-stage derivatization strategy:

-

Mild Saponification: Conversion of the ester to (Z)-

-methylcinnamic acid to enable direct enzyme-inhibition assays (e.g., Fdc1 or tyrosinase). -

Amide Coupling: Conversion of the free acid into highly stable cinnamamide derivatives for phenotypic screening and Structure-Activity Relationship (SAR) exploration.

Workflow for the derivatization and biological screening of (Z)-alpha-methylcinnamate.

Quantitative Data & Physicochemical Profiling

Before proceeding to biological assays, it is crucial to understand how derivatization alters the physicochemical properties of the molecule. Table 1 outlines the shifts in lipophilicity and hydrogen-bonding capacity, while Table 2 highlights validated biological targets for these derivatives.

Table 1: Physicochemical Properties of (Z)-2-methyl-3-phenylprop-2-enoate Derivatives

| Compound Form | Molecular Weight ( g/mol ) | cLogP | H-Bond Donors | H-Bond Acceptors | Primary Assay Utility |

| Methyl (Z)-Ester | 176.21 | 2.8 | 0 | 2 | Synthetic Intermediate / Prodrug |

| (Z)-Free Acid | 162.19 | 2.2 | 1 | 2 | Target-based Enzyme Assays |

| (Z)-N-Methylamide | 175.23 | 2.0 | 1 | 1 | Cellular Assays / SAR Probing |

| Computed via standard cheminformatics tools (e.g., PubChem/XLogP3). |

Table 2: Representative Biological Assay Targets

| Target / Assay Type | Preferred Derivative | Observed Biological Effect | Reference |

| Ferulic Acid Decarboxylase (Fdc1) | Free Acid | Substrate binding / 1,3-dipolar cycloaddition | PDB: 4ZA7 [2] |

| Tyrosinase Inhibition | Free Acid | Competitive Inhibition (Melanogenesis reduction) | PubChem [1] |

| Ovarian Cancer Stem Cells | Amide Conjugates | Cytotoxicity / Apoptosis induction | Li et al., 2019[3] |

Experimental Protocols

Protocol A: Mild Saponification to (Z)- -Methylcinnamic Acid

Causality Check: Traditional saponification using refluxing NaOH will cause the (Z)-alkene to isomerize to the (E)-alkene. We utilize Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system at 0 °C to strictly preserve the (Z)-geometry.

Reagents:

-

Methyl (Z)-2-methyl-3-phenylprop-2-enoate (1.0 eq, 10 mmol)

-

LiOH·H₂O (3.0 eq, 30 mmol)

-

Solvent: THF / MeOH / H₂O (3:1:1 v/v/v)

-

1M HCl (aqueous)

Step-by-Step Procedure:

-

Dissolve the ester (10 mmol) in 25 mL of the THF/MeOH mixture in a round-bottom flask.

-

Cool the solution to 0 °C using an ice-water bath.

-

Dissolve LiOH·H₂O (30 mmol) in 5 mL of deionized water and add it dropwise to the stirring ester solution over 10 minutes.

-

Stir the reaction at 0 °C for 4 hours. Monitor completion via TLC (Hexane/EtOAc 4:1).

-

Once complete, carefully acidify the mixture at 0 °C to pH 2–3 using 1M HCl. Note: Do not allow the local temperature to spike during acidification.

-

Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp < 30 °C).

-

Validation: Confirm the retention of the (Z)-geometry via ¹H-NMR (look for the characteristic vinylic proton shift and NOESY cross-peaks between the methyl group and the phenyl ring).

Protocol B: Synthesis of (Z)-Cinnamamide Derivatives

Causality Check: Converting the acid to an amide via an acyl chloride intermediate (using SOCl₂) requires heat and generates HCl, which acts as a catalyst for Z-to-E isomerization. Instead, we use HATU, a mild uronium-based coupling agent that operates efficiently at room temperature.

Reagents:

-

(Z)-

-Methylcinnamic Acid (1.0 eq, 1.0 mmol) -

Primary or Secondary Amine (1.1 eq, 1.1 mmol)

-

HATU (1.2 eq, 1.2 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol)

-

Anhydrous DMF (5 mL)

Step-by-Step Procedure:

-

Dissolve the (Z)-acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere at room temperature.

-

Add DIPEA (2.5 mmol) dropwise. Stir for 10 minutes to allow the active ester to form.

-

Add the desired amine (1.1 mmol) in a single portion.

-

Stir the reaction at room temperature for 2–4 hours.

-

Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃.

-

Extract with Ethyl Acetate (3 × 15 mL). Wash the organics sequentially with 5% aqueous LiCl (to remove DMF), 0.1M HCl, and brine.

-

Dry over Na₂SO₄ and concentrate. Purify via flash chromatography if necessary.

Protocol C: Preparation of Derivatives for Biological Assays

Causality Check: Cinnamic acid derivatives exhibit poor aqueous solubility. Adding them directly to an aqueous assay buffer will cause micro-precipitation, leading to erratic data (false positives due to light scattering or false negatives due to lack of dissolved compound).

Step-by-Step Procedure:

-

Prepare a 10 mM master stock of the derivative in 100% molecular-biology grade DMSO.

-

Perform serial dilutions (e.g., 3-fold or 10-fold) in 100% DMSO to create a concentration-response curve plate.

-

Transfer the compounds to the final aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Tween-20) such that the final DMSO concentration does not exceed 1% (v/v) .

-

Incubate the compound with the target enzyme/cells for 15–30 minutes prior to adding the substrate or initiating the assay readout.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 637817, alpha-Methylcinnamic acid. PubChem. Available at:[Link]

-

Payne, K.A., et al. (2015). Structure of A. niger Fdc1 in complex with alpha-methyl cinnamic acid. RCSB Protein Data Bank (PDB: 4ZA7). Available at:[Link]

-

Li, X., et al. (2019). Synthesis and biological evaluation of celastrol derivatives as anti-ovarian cancer stem cell agents. European Journal of Medicinal Chemistry, 180, 224-235. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Purification of Methyl (Z)-2-methyl-3-phenylprop-2-enoate

Welcome to the Technical Support Center for the isolation and purification of methyl (Z)-2-methyl-3-phenylprop-2-enoate (also known as methyl (Z)-

Synthesizing this specific geometric isomer—often via Wittig, Horner-Wadsworth-Emmons (HWE), or Perkin reactions—presents unique challenges. The thermodynamic preference typically favors the (E)-isomer, making the (Z)-isomer a challenging target to isolate from a complex crude mixture containing stereoisomers, phosphine oxides, and hydrolyzed by-products. This guide provides field-proven, causality-driven methodologies to identify and remove these impurities, ensuring high scientific integrity and self-validating workflows.

Quantitative Data: Isomer Comparison

To effectively troubleshoot your purification, you must first understand the physicochemical and spectroscopic differences between the target (Z)-isomer and the primary (E)-isomer impurity.

| Property / Metric | Methyl (Z)-2-methyl-3-phenylprop-2-enoate (Target) | Methyl (E)-2-methyl-3-phenylprop-2-enoate (Impurity) |

| Stereochemistry | Phenyl and Ester groups are cis (same side) | Phenyl and Ester groups are trans (opposite sides) |

| Thermodynamic Stability | Lower (Kinetic product in standard olefination) | Higher (Thermodynamic product) |

| 2D NOESY Correlation | Strong NOE between Vinylic H and | Strong NOE between Vinylic H and Methoxy/Carbonyl |

| TLC R | ~0.45 (10% EtOAc/Hexanes) | ~0.45 (10% EtOAc/Hexanes) - Co-elutes with Z |

| TLC R | ~0.35 (Stronger | ~0.45 (Weaker |

Troubleshooting FAQs

Q1: How can I definitively differentiate the Z-isomer from the E-isomer impurity in my crude mixture before attempting purification?

Causality & Logic: The most reliable method to distinguish these isomers is

-

In the (E)-isomer , the vinylic proton is cis to the ester group, shifting its resonance significantly downfield to approximately

7.71 ppm [1]. -

In the (Z)-isomer , the vinylic proton is trans to the ester group and cis to the

-methyl group, resulting in less deshielding and a resonance around

Self-Validating Protocol: Run a 1D

NMR diagnostic logic tree for differentiating E and Z isomers.

Q2: My Wittig reaction yielded a mixture of E and Z isomers along with Triphenylphosphine Oxide (TPPO). How do I separate them?

Causality & Logic: Standard silica gel chromatography will fail here. TPPO streaks heavily across standard silica, and the E/Z isomers have nearly identical R

-

TPPO Removal: TPPO is highly crystalline and insoluble in non-polar solvent mixtures (like 9:1 Hexanes:Diethyl Ether) at low temperatures, whereas your methyl ester isomers remain highly soluble.

-

E/Z Separation: Silver ions (Ag

) form reversible

Q3: I am detecting a highly polar impurity that streaks on TLC and shows a broad O-H stretch in IR. What is it and how do I remove it?

Causality & Logic: This is

Workflow for isolating the Z-isomer from E-isomer, TPPO, and acid impurities.

Step-by-Step Methodologies

Protocol A: Removal of Hydrolysis Products and TPPO (Trituration)

This protocol self-validates by yielding a free-flowing white powder (TPPO) and a clear filtrate containing the isomers.

-

Acid-Base Extraction: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Diethyl Ether (10 mL per gram of crude).

-

Wash the organic layer twice with an equal volume of saturated aqueous NaHCO

. -

Dry the organic layer over anhydrous Na

SO -

Trituration: Suspend the crude residue in a cold mixture of Hexanes:Diethyl Ether (9:1 v/v) using 5 mL of solvent per gram of crude.

-

Sonicate the mixture for 5 minutes, then chill in an ice bath for 30 minutes to maximize TPPO precipitation.

-

Filter the suspension through a pad of Celite. Wash the filter cake with a small amount of cold hexanes.

-

Concentrate the filtrate. Validation: Spot the filtrate on a TLC plate (UV active); the heavy baseline streak of TPPO should be absent.

Protocol B: Separation of E/Z Isomers via AgNO

-Silica Chromatography

This protocol self-validates through TLC co-spotting. The (Z)-isomer will elute slower than the (E)-isomer due to stronger silver coordination.

-

Sorbent Preparation: Dissolve 10 g of Silver Nitrate (AgNO

) in 100 mL of Acetonitrile. Add 90 g of standard flash silica gel (230-400 mesh) to form a slurry. -

Evaporate the solvent on a rotary evaporator in the dark (cover flask in foil) until a free-flowing powder is obtained. Dry under high vacuum for 2 hours.

-

Column Packing: Pack the column using the prepared 10% w/w AgNO

-silica gel with 100% Hexanes. Note: Keep the column shielded from ambient light using aluminum foil to prevent silver reduction. -

Loading & Elution: Load the TPPO-free mixture (from Protocol A) onto the column. Elute using a very shallow gradient: start with 100% Hexanes, slowly stepping up to 2% Ethyl Acetate in Hexanes.

-

Fraction Collection: Collect small fractions. The (E)-isomer will elute first, followed by the target (Z)-isomer.

-

Validation: Analyze fractions via

H NMR. The pure (Z)-isomer fractions will exclusively show the vinylic singlet at ~6.7 ppm.

References

-

A hydrophilic heterogeneous cobalt catalyst for fluoride-free Hiyama, Suzuki, Heck and Hirao cross-coupling reactions in water (Supplementary Information for NMR shifts of (E)-methyl 2-methyl-3-phenylacrylate). Royal Society of Chemistry. Available at:[Link]

-

The role of aromatic groups in the Tobey–Simon additivity rule for vinylic protons . Magnetic Resonance in Chemistry. Available at:[Link]

purification of methyl (Z)-2-methyl-3-phenylprop-2-enoate from starting materials

Technical Support Center: Purification of Methyl (Z)-2-Methyl-3-phenylprop-2-enoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of the thermodynamically less favored Z-isomer of

This guide provides a field-tested troubleshooting matrix and self-validating Standard Operating Procedures (SOPs) for separating your target Z-isomer from the E-isomer, unreacted benzaldehyde, and phosphorus-based byproducts.

Part 1: Physicochemical & Chromatographic Profiling

Before attempting purification, it is critical to understand the physical properties and intermolecular forces governing your crude mixture. The Z-isomer (where the phenyl ring and the ester group are on the same side of the double bond) experiences significant steric hindrance compared to the planar E-isomer, which directly impacts its chromatographic behavior.

Table 1: Component Profiling for Purification Strategy

| Component | Role in Mixture | Volatility / BP | Polarity (Normal Phase) | Specific Chemical Interactions |

| Methyl (Z)-2-methyl-3-phenylprop-2-enoate | Target Product | 262.6 °C (760 mmHg) [1] | Moderate (Sterically hindered) | Weaker |

| Methyl (E)-2-methyl-3-phenylprop-2-enoate | Major Byproduct | High | Moderate (Planar, accessible) | Stronger |

| Benzaldehyde | Starting Material | 178.0 °C (760 mmHg) | Moderate-Low | Forms water-soluble bisulfite adduct |

| Triphenylphosphine oxide (TPPO) | Wittig Byproduct | Solid (MP: 156 °C) | Very High (Streaks on silica) | Insoluble in cold hexane/ether mixtures |

| Diethyl phosphate salts | HWE Byproduct | Water-soluble | High | Partitions entirely into aqueous phase |

Part 2: Troubleshooting Guides & FAQs

Q1: My Wittig reaction yielded a thick, viscous crude mixture dominated by Triphenylphosphine oxide (TPPO). How do I remove it before column chromatography? Causality: TPPO is highly polar and will streak through standard silica gel, ruining the delicate separation of your E/Z isomers [2]. Because TPPO is highly crystalline and poorly soluble in non-polar aliphatic solvents, we can exploit this solubility differential rather than relying on chromatography. Solution: Utilize a cold hexane/diethyl ether precipitation method (See Protocol 1).

Q2: I cannot separate the E and Z isomers using standard silica gel chromatography. They co-elute. What is the mechanistic workaround?

Causality: The E and Z isomers of

Q3: NMR shows 5-10% unreacted benzaldehyde contaminating my isolated Z-ester. How do I remove it without losing my product?

Causality: Benzaldehyde and the Z-ester often share similar retention factors (

Part 3: Self-Validating Experimental Protocols

Protocol 1: Chemoselective Workup & TPPO Precipitation

This protocol removes unreacted benzaldehyde and bulk phosphorus byproducts prior to isomer resolution.

-

Quench & Extract: Quench the olefination reaction with saturated aqueous

(10 mL/mmol). Extract the aqueous layer three times with ethyl acetate. -

Chemoselective Aldehyde Capture: Wash the combined organic layers vigorously with freshly prepared saturated aqueous

(2 x 50 mL) for 15 minutes.-

Self-Validation: The distinct almond odor of benzaldehyde must completely dissipate from the organic layer.

-

-

Dry & Concentrate: Wash with brine, dry over anhydrous

, and concentrate under reduced pressure to yield the crude residue. -

Precipitation (For Wittig Reactions): Suspend the crude residue in a 9:1 mixture of cold hexanes/diethyl ether (approx. 5 mL/g of crude). Sonicate for 5 minutes, then incubate at 0 °C for 30 minutes.

-

Filtration: Filter the white crystalline solid (TPPO) through a tightly packed Celite pad, washing with cold hexanes.

-

Self-Validation: The resulting filtrate should be a clear, pale-yellow oil free of white particulate matter upon solvent evaporation.

-

Protocol 2: Argentation Chromatography (E/Z Separation)

This protocol resolves the geometric isomers using

-

Stationary Phase Preparation: Dissolve 10 g of

in 40 mL of acetonitrile. Add 90 g of flash silica gel and mix thoroughly to form a slurry. Remove the solvent in the dark via rotary evaporation (40 °C) until a free-flowing powder is obtained [3]. -